molecular formula C12H16O3 B1611453 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde CAS No. 123013-13-8

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde

Cat. No.: B1611453
CAS No.: 123013-13-8
M. Wt: 208.25 g/mol
InChI Key: BSOBIHUVDDETHG-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, also known as MTB, is a synthetic compound that belongs to the class of hydroxybenzaldehydes. It is widely used in the field of scientific research due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Compound Formation

  • 3-tert-Butyl-2-hydroxybenzaldehyde is used in the synthesis of various chemical compounds. For instance, it is involved in the synthesis of 5-bromo-3-tert-butyl-2-hydroxy-benzaldehyde, an important intermediate for further chemical reactions. Optimal conditions for this synthesis include using ethyl alcohol as a solvent and maintaining a specific temperature and material ratio (Du Longchao, 2013).

In Complex Formation and Analysis

  • It is utilized in the formation of oxidovanadium(V) complexes. These complexes present the vanadium(V) center as the [VO]3+ cation. Structural features and supramolecular assemblies supported by hydrogen bonding in these complexes are notable, as well as their HOMO–LUMO energy gaps (Back et al., 2012).

As a Reactant in Chemical Reactions

  • The compound acts as a reactant in the synthesis of alkyl 3-aryloxypropenoates and alkyl 2-arylacrylates. This involves nucleophilic addition to alkyl propiolates, showcasing its versatility in organic synthesis (Yavari et al., 2005).

In the Formation of Metal Complexes

  • It is instrumental in creating copper(II) complexes. These complexes exhibit distinct voltammetric ligand-based oxidations, providing insights into electrochemical properties and potential applications in materials science (Sylvestre et al., 2005).

Antioxidant Activity

  • Derivatives of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde, like halogenated vanillin, have been synthesized and evaluated for antioxidant activity. This demonstrates its potential in developing compounds with antioxidant properties (Rijal et al., 2022).

In Luminescent and Structural Studies

  • The compound is used in luminescent and structural studies, such as in the synthesis of Schiff-base complexes with lanthanide metal ions, which exhibit photoluminescent properties. This is significant in the field of materials science, especially for the development of new luminescent materials (Wong et al., 2004).

Mechanism of Action

Target of Action

The primary targets of 3-tert-Butyl-2-hydroxy-5-methoxybenzaldehyde are currently unknown. The compound is structurally related to 3,5-di-t-butylcatechol (DTCAT), which is known to interact with the rat skeletal muscle ryanodine receptor Ca2+ channel (RyRC) . .

Mode of Action

Benzylic compounds typically react via sn1 or sn2 pathways . The compound’s hydroxy and methoxy groups may also participate

Properties

IUPAC Name

3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-12(2,3)10-6-9(15-4)5-8(7-13)11(10)14/h5-7,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOBIHUVDDETHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437506
Record name 3-t-butyl-5-methoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123013-13-8
Record name 3-t-butyl-5-methoxysalicylaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-2-hydroxy-5-methoxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 1 liter reactor thoroughly dried and purged with argon, 36.6 ml of an ether solution containing 110 mmol of ethylmagnesium bromide and 73.4 ml of ether were introduced. To the reactor, a solution containing 18.39 g (100 mmol) of 2-tert-butyl-4-methoxyphenol diluted with 90 ml of a THF was dropwise added at 0° C. over a period of 30 minutes, then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 350 ml of toluene was added, and the system was heated to 100° C. to distill off about 180 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to 50° C., 4.50 g (150 mmol) of paraformaldehyde and 21.0 ml (150 mmol) of triethylamine were added, followed by stirring at 80 to 90° C. for 1.5 hours. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated, and the solid precipitated was vacuum dried to obtain 11.66 g (yield: 56%) of 3-t-butyl-5-methoxysalicylaldehyde.
Quantity
110 mmol
Type
reactant
Reaction Step One
Name
Quantity
73.4 mL
Type
solvent
Reaction Step One
Quantity
18.39 g
Type
reactant
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
21 mL
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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